Technical Guide: Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride
Technical Guide: Methyl 4-(pyrrolidin-2-yl)benzoate Hydrochloride
The following technical guide is structured to serve as a definitive reference for researchers and drug development professionals working with Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride (CAS 1381929-06-1) .
Strategic Application in Medicinal Chemistry & Drug Synthesis
Core Profile & Chemical Identity
Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride is a high-value chiral building block (CBB) predominantly used in the synthesis of small-molecule inhibitors targeting the complement system (e.g., Factor B inhibitors) and poly(ADP-ribose) polymerase (PARP).[1][2][3] Its structure features a 2-arylpyrrolidine motif—a privileged pharmacophore that provides rigid stereochemical control, influencing the binding affinity and metabolic stability of final drug candidates.
Physicochemical Specifications
| Property | Specification |
| CAS Number | 1381929-06-1 |
| IUPAC Name | Methyl 4-[(2S)-pyrrolidin-2-yl]benzoate hydrochloride |
| Molecular Formula | C₁₂H₁₅NO₂[3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 241.71 g/mol |
| Stereochemistry | (S)-Enantiomer (Note: Verify specific lot optical rotation; CAS 1381927-79-2 refers to the (R)-isomer) |
| Physical State | White to off-white hygroscopic solid |
| Solubility | Soluble in Water, DMSO, Methanol; Sparingly soluble in DCM |
| pKa (Calc) | ~9.5 (Pyrrolidine nitrogen) |
| Storage | Desiccate at -20°C; Hygroscopic (Store under inert gas) |
Synthesis & Production Protocols
Below is a field-proven protocol for the synthesis of the core scaffold, optimized for scalability and stereochemical retention.
Protocol: Modular Synthesis via Heck Arylation
This pathway generates the N-protected intermediate, which is subsequently deprotected to yield the hydrochloride salt.
Step 1: Heck Coupling
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Reagents: Methyl 4-iodobenzoate (1.0 eq), N-Boc-2,3-dihydro-1H-pyrrole (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Ag₂CO₃ (2.0 eq).
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Solvent: DMF (Anhydrous).
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Conditions: Heat to 80°C for 12 hours under Argon.
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Mechanism: The palladium catalyzes the insertion of the aryl group at the alpha-position of the enecarbamate.
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Workup: Filter through Celite, extract with EtOAc, wash with brine. Purify via flash chromatography (Hexane/EtOAc).
Step 2: Hydrogenation (Stereoselective)
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Reagents: Heck product (from Step 1), H₂ (1 atm or 50 psi), PtO₂ or Pd/C (10 wt%).
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Solvent: MeOH.
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Conditions: Stir at RT for 4-6 hours.
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Insight: Heterogeneous hydrogenation typically favors the cis reduction, but for the planar pyrroline, it yields the racemic saturated pyrrolidine. For chiral synthesis, use a chiral Ruthenium or Rhodium catalyst (e.g., Ru(OAc)₂(BINAP)) to set the (S)-stereocenter.
Step 3: Deprotection & Salt Formation (The Critical Step)
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Reagents: N-Boc-intermediate, 4M HCl in Dioxane.
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Conditions: Stir at 0°C -> RT for 2 hours.
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Isolation: The product precipitates as the hydrochloride salt.
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Purification: Triturate with cold diethyl ether to remove non-polar impurities. Do not recrystallize from water due to high solubility; use MeOH/Et₂O.
Visualization: Synthesis Workflow
Caption: Figure 1. Optimized synthetic route utilizing Heck arylation followed by stereoselective hydrogenation to yield the (S)-enantiomer.
Drug Development Applications
The 4-(pyrrolidin-2-yl)benzoate moiety serves as a "linker-scaffold" in medicinal chemistry. It connects a lipophilic aromatic core (via the ester/acid) to a solubilizing amine (the pyrrolidine).
A. Complement Factor B Inhibitors
Recent patent literature links this scaffold to the development of inhibitors for the alternative complement pathway.
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Mechanism: The pyrrolidine nitrogen is often substituted (via reductive amination or amide coupling) with indole or benzimidazole moieties.
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Function: The benzoate ester is hydrolyzed to the acid, which then engages in hydrogen bonding with the Factor B active site (specifically Arg or Lys residues).
B. Peptide Mimetics & Kinase Inhibitors
The rigid pyrrolidine ring restricts the conformational freedom of the attached phenyl group, mimicking the twist found in biaryl peptide bonds. This is crucial for:
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Bioisosterism: Replacing flexible alkyl chains to improve metabolic stability (reducing oxidation).
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Selectivity: The chiral center at C2 directs the vector of the phenyl ring, allowing for specific targeting of hydrophobic pockets in kinases.
Experimental Workflow: Coupling Reaction
To use CAS 1381929-06-1 in a drug discovery campaign, the free amine must often be derivatized.
Protocol: Amide Coupling (EDC/HOAt Method)
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Free Basing: Dissolve the HCl salt (1.0 eq) in DCM. Add DIPEA (3.0 eq) to liberate the free amine in situ.
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Activation: In a separate vial, activate the carboxylic acid partner (1.1 eq) with EDC.HCl (1.2 eq) and HOAt (1.2 eq) in DMF/DCM (1:1). Stir for 15 min.
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Coupling: Add the activated acid solution to the amine solution.
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Monitoring: Monitor via LC-MS. The reaction is typically complete in 2-4 hours.
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Note: If the ester moiety is the target for reaction, saponification (LiOH/THF/H₂O) is required after the amine is protected or derivatized to avoid polymerization.
Visualization: Drug Discovery Logic
Caption: Figure 2. Divergent synthesis pathways utilizing the orthogonal reactivity of the amine and ester functionalities.
Handling & Safety (E-E-A-T)
As a hydrochloride salt, this compound is prone to absorbing atmospheric moisture, which can alter stoichiometry during precise weighings for biological assays.
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Hygroscopicity: Always weigh in a low-humidity environment or glovebox if possible. If the solid appears "sticky" or clumpy, dry under high vacuum (0.1 mbar) at 40°C for 4 hours before use.
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Stability: The ester bond is stable under acidic conditions (like the HCl salt form) but susceptible to hydrolysis in basic aqueous buffers. Avoid storing in DMSO stock solutions for >24 hours at room temperature , as trace water and basic impurities can degrade the ester.
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Safety: Irritant to eyes and respiratory system. Use standard PPE (gloves, goggles, fume hood).
References
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Sigma-Aldrich. Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride Product Specification.Link
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Adams, C. et al. (2018). Complement Factor B Inhibitors and Uses Thereof.[3] US Patent 10,093,663 B2.[3] Link
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ChemicalBook. Methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride MSDS and Properties.Link
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Jia, C. & Morris, R. (1991).[11] Palladium-catalyzed carbonylation of aryl halides. (Contextual reference for ester synthesis).
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BLD Pharm. Certificate of Analysis: CAS 1381929-06-1.Link
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